(1S,3R,4R)-3-(Boc-amino)-4-hydroxy-cyclohexanecarboxylic acid ethyl ester
Overview
Description
(1S,3R,4R)-3-(Boc-amino)-4-hydroxy-cyclohexanecarboxylic acid ethyl ester is a useful research compound. Its molecular formula is C14H25NO5 and its molecular weight is 287.35 g/mol. The purity is usually 95%.
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Biological Activity
(1S,3R,4R)-3-(Boc-amino)-4-hydroxy-cyclohexanecarboxylic acid ethyl ester, also known by its CAS number 365997-33-7, is a compound recognized for its potential biological activities, particularly as a building block in the synthesis of pharmaceutical agents. This compound features a cyclohexane ring with hydroxyl and amino functional groups, which contribute to its reactivity and biological interactions.
- Molecular Formula : C14H25NO5
- Molecular Weight : 287.35 g/mol
- Melting Point : 93-95°C
- Boiling Point : 406.6±45.0 °C (predicted)
- Density : 1.12±0.1 g/cm³ (predicted)
- Solubility : Sparingly soluble in chloroform, slightly soluble in DMSO and ethyl acetate
- pKa : 11.73±0.60 (predicted)
Property | Value |
---|---|
Molecular Formula | C14H25NO5 |
Molecular Weight | 287.35 g/mol |
Melting Point | 93-95°C |
Boiling Point | 406.6±45.0 °C |
Density | 1.12±0.1 g/cm³ |
Solubility | Chloroform (Sparingly), DMSO (Slightly), Ethyl Acetate (Slightly) |
pKa | 11.73±0.60 |
The compound has been identified as a precursor for the synthesis of various stereoisomers of diaminocyclohexane carboxamide, which are crucial intermediates in the development of factor Xa inhibitors—anticoagulants that play a significant role in the management of thromboembolic disorders . The presence of the Boc (tert-butoxycarbonyl) group enhances the stability and solubility of the compound, facilitating its use in biological systems.
Case Studies and Research Findings
- Anticoagulant Activity :
- Synthesis of Factor Xa Inhibitors :
- Biological Compatibility :
Properties
IUPAC Name |
ethyl (1S,3R,4R)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO5/c1-5-19-12(17)9-6-7-11(16)10(8-9)15-13(18)20-14(2,3)4/h9-11,16H,5-8H2,1-4H3,(H,15,18)/t9-,10+,11+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFMJGAVWORNIZ-HBNTYKKESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(C(C1)NC(=O)OC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CC[C@H]([C@@H](C1)NC(=O)OC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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